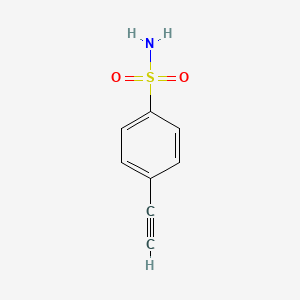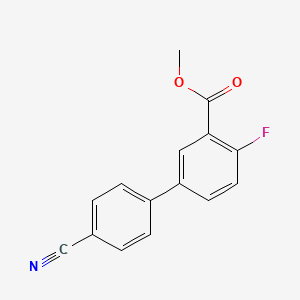
N-Phenyl 2-bromo-6-fluorobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl 2-bromo-6-fluorobenzylamine: is an organic compound with the molecular formula C13H11BrFN and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position on the benzylamine ring, along with a phenyl group attached to the nitrogen atom . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-Phenyl 2-bromo-6-fluorobenzylamine typically involves the following steps:
Bromination: The starting material, 2-fluorobenzylamine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
N-Phenylation: The brominated intermediate is then subjected to N-phenylation using aniline in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Phenyl 2-bromo-6-fluorobenzylamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include hydroxyl, alkoxy, or amino derivatives.
Oxidation Products: Oxidized amine derivatives or corresponding carboxylic acids.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
Chemistry:
N-Phenyl 2-bromo-6-fluorobenzylamine is used as a building block in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used to study the effects of halogenated benzylamines on biological systems. It serves as a model compound to investigate the interactions of halogenated amines with enzymes and receptors .
Medicine:
This compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and cancer .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of N-Phenyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the nature of the interaction .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
- N-Phenyl 2-bromo-4-fluorobenzylamine
- N-Phenyl 2-chloro-6-fluorobenzylamine
- N-Phenyl 2-bromo-6-chlorobenzylamine
Comparison:
- N-Phenyl 2-bromo-6-fluorobenzylamine vs. N-Phenyl 2-bromo-4-fluorobenzylamine: The position of the fluorine atom affects the compound’s reactivity and binding affinity. The 6-position fluorine in this compound may result in different steric and electronic effects compared to the 4-position fluorine in N-Phenyl 2-bromo-4-fluorobenzylamine .
- This compound vs. N-Phenyl 2-chloro-6-fluorobenzylamine: The substitution of bromine with chlorine alters the compound’s reactivity and interaction with molecular targets. Bromine is bulkier and more polarizable than chlorine, which can influence the compound’s binding properties .
- This compound vs. N-Phenyl 2-bromo-6-chlorobenzylamine: The presence of fluorine versus chlorine at the 6-position affects the compound’s electronic properties and reactivity. Fluorine is more electronegative than chlorine, which can impact the compound’s interactions with enzymes and receptors .
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREHQHGUQHGHSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)
![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)





![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
